Cas no 2092705-26-3 (Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone)

Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone Chemical and Physical Properties
Names and Identifiers
-
- azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
- azetidin-3-yl-[4-(methoxymethyl)-4-methylpiperidin-1-yl]methanone
- Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
-
- Inchi: 1S/C12H22N2O2/c1-12(9-16-2)3-5-14(6-4-12)11(15)10-7-13-8-10/h10,13H,3-9H2,1-2H3
- InChI Key: MBNXRMSTGZKBFG-UHFFFAOYSA-N
- SMILES: O(C)CC1(C)CCN(C(C2CNC2)=O)CC1
Computed Properties
- Exact Mass: 226.168127949 g/mol
- Monoisotopic Mass: 226.168127949 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 226.32
- XLogP3: 0
- Topological Polar Surface Area: 41.6
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-6987-2.5g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 2.5g |
$1439.0 | 2023-09-07 | |
Life Chemicals | F1907-6987-0.25g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 0.25g |
$595.0 | 2023-09-07 | |
Life Chemicals | F1907-6987-0.5g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 0.5g |
$627.0 | 2023-09-07 | |
Life Chemicals | F1907-6987-5g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 5g |
$2167.0 | 2023-09-07 | |
Life Chemicals | F1907-6987-1g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 1g |
$660.0 | 2023-09-07 | |
Life Chemicals | F1907-6987-10g |
azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 95%+ | 10g |
$3034.0 | 2023-09-07 | |
TRC | A283881-500mg |
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 500mg |
$ 365.00 | 2022-04-02 | ||
TRC | A283881-1g |
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 1g |
$ 570.00 | 2022-04-02 | ||
TRC | A283881-100mg |
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone |
2092705-26-3 | 100mg |
$ 95.00 | 2022-04-02 |
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone Related Literature
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone
Introduction to Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone (CAS No. 2092705-26-3)
Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. The compound, identified by its CAS number 2092705-26-3, belongs to a class of molecules that exhibit promising properties for further investigation in drug discovery and development.
The molecular structure of this compound is characterized by the presence of an Azetidin-3-yl moiety, which is a five-membered heterocyclic ring containing nitrogen. This structural feature is known to contribute to the compound's ability to interact with biological targets in a specific manner. Additionally, the presence of a 4-(methoxymethyl)-4-methylpiperidin-1-yl group adds another layer of complexity, potentially influencing the compound's solubility, stability, and metabolic pathways.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions between this compound and various biological receptors. Studies have suggested that the Azetidin-3-yl ring may serve as a key pharmacophore, capable of binding to enzymes and receptors involved in critical biological processes. This has opened up new avenues for exploring the potential therapeutic applications of this molecule.
In particular, the 4-(methoxymethyl)-4-methylpiperidin-1-yl moiety has been identified as a region that could modulate the compound's pharmacokinetic properties. This aspect is particularly important in drug development, as it can influence how the drug is absorbed, distributed, metabolized, and excreted by the body. By optimizing these structural features, researchers aim to enhance the compound's bioavailability and reduce any potential side effects.
Current research in this area is focused on understanding the mechanisms by which this compound interacts with biological targets. Preliminary studies have indicated that it may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses and cancer progression. These findings are particularly exciting as they suggest that this molecule could be a valuable candidate for further development into a novel therapeutic agent.
The synthesis of Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone presents unique challenges due to its complex structure. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. These improvements have been crucial for conducting detailed pharmacological studies and for advancing towards clinical trials.
One of the most promising applications of this compound is in the treatment of neurological disorders. The ability of the Azetidin-3-yl ring to interact with specific neurotransmitter receptors has led researchers to explore its potential as a precursor for drugs that could modulate cognitive function and alleviate symptoms associated with conditions such as Alzheimer's disease and Parkinson's disease. While much work remains to be done, these preliminary findings are encouraging and warrant further investigation.
Another area of interest is the use of this compound in anti-cancer therapy. Studies have shown that it can inhibit the activity of kinases, which are enzymes involved in cell signaling pathways that are often dysregulated in cancer cells. By targeting these pathways, Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone could potentially prevent cancer cells from proliferating and spreading throughout the body.
The development of new drugs is a multi-step process that involves extensive testing to ensure safety and efficacy. Current research on Azetidin(4-(methoxymethyl)-4-methylpiperidin(1) ylmethanone (CAS No. 2092705263) is focused on optimizing its chemical properties and evaluating its pharmacological profile in preclinical studies. These studies are essential for determining whether this compound has the potential to move into human clinical trials.
In conclusion, Azetidin(4-(methoxymethyl)-4-methyl piperidine ylmethanone (CAS No 2092705263) represents an exciting opportunity for pharmaceutical innovation. Its unique structure and promising biological activities make it a compelling candidate for further research and development. As our understanding of its mechanisms of action continues to grow, so too does the potential for this compound to make significant contributions to medicine.
2092705-26-3 (Azetidin-3-yl(4-(methoxymethyl)-4-methylpiperidin-1-yl)methanone) Related Products
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)



